molecular formula C7H7NO4 B1379348 Methyl 5-carbamoylfuran-3-carboxylate CAS No. 1803561-07-0

Methyl 5-carbamoylfuran-3-carboxylate

Cat. No.: B1379348
CAS No.: 1803561-07-0
M. Wt: 169.13 g/mol
InChI Key: CNXLWWIOGRZFLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-carbamoylfuran-3-carboxylate typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of 5-carbamoylfuran-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-carbamoylfuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized furan derivatives .

Mechanism of Action

The mechanism of action of Methyl 5-carbamoylfuran-3-carboxylate is not fully elucidated. its biological effects are believed to be mediated through interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes . Further research is needed to fully understand the molecular mechanisms underlying its effects.

Comparison with Similar Compounds

Uniqueness: Methyl 5-carbamoylfuran-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of a carbamoyl group and a carboxylate ester makes it a versatile intermediate in organic synthesis and a valuable compound for research applications .

Properties

IUPAC Name

methyl 5-carbamoylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-11-7(10)4-2-5(6(8)9)12-3-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXLWWIOGRZFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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